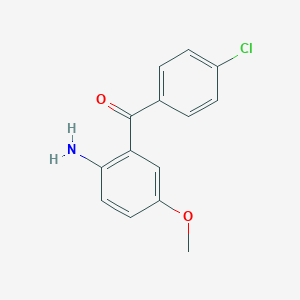

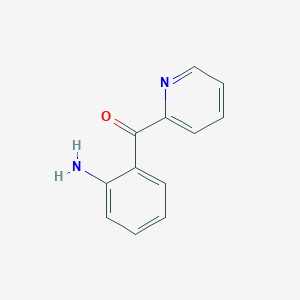

2-(2-Aminobenzoyl)pyridine

Übersicht

Beschreibung

Synthesis Analysis The synthesis of related compounds like imidazo[1,2-a]pyridines and benzimidazole derivatives has been extensively studied. These compounds, similar in structure to 2-(2-Aminobenzoyl)pyridine, have been synthesized through various methods, including C-H functionalizations and carbene transformations, highlighting the importance of green chemistry and atom economy in organic synthesis (Yue Yu, Zheng Su, & H. Cao, 2018). Additionally, novel polyimides derived from related diamine monomers have been synthesized, emphasizing the role of pyridine units in creating materials with desirable physical and thermal properties (Shu-jiang Zhang et al., 2005).

Molecular Structure Analysis The molecular structures of compounds like 2-amino-1H-benzimidazolium pyridine 2-carboxylate have been determined through single-crystal X-ray diffraction, showcasing the presence of positively charged 2-aminobenzimidazolium cations and pyridine 2 carboxylic acid anions (S. K, S. M, & Anitha K, 2018). This provides insight into the structural characteristics of similar compounds like 2-(2-Aminobenzoyl)pyridine.

Chemical Reactions and Properties Imidazo[1,2-a]pyridines and related structures have shown versatility in chemical reactions, serving as platforms for generating new types of stable N-heterocyclic carbenes and facilitating multicomponent reactions (Manuel Alcarazo et al., 2005). These reactions highlight the reactivity and potential utility of compounds structurally related to 2-(2-Aminobenzoyl)pyridine in organic synthesis.

Physical Properties Analysis The synthesis and characterization of novel polyimides derived from similar aromatic diamine monomers have shed light on the physical properties of these materials, including transparency, toughness, and thermal stability, which are crucial for various applications (Shu-jiang Zhang et al., 2005).

Chemical Properties Analysis The chemical properties of related compounds, such as their ability to undergo proton transfer and form stable molecular complexes, have been demonstrated in studies involving the synthesis and structural investigation of 2-amino-1H-benzimidazolium 2-hydroxybenzoate and its derivatives (K. Fathima, M. Sathiyendran, & K. Anitha, 2018). These properties are relevant for understanding the behavior of 2-(2-Aminobenzoyl)pyridine in various chemical contexts.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Mercury Ion : A study by Shao et al. (2011) demonstrates the use of a one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines as efficient fluorescent probes for mercury ion in acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Novel Polyimides for Transparent and Tough Films : Zhang et al. (2005) explored novel polyimides derived from 2,6-Bis(3-aminobenzoyl) pyridine, showing promising properties for transparent and tough films, which could have various applications (Zhang et al., 2005).

Drug Discovery Candidate : According to Fun and Balasubramani (2009), a compound with a three-dimensional network of pyridinium rings and hydrogen bonds presents a unique crystal structure, making it a promising candidate for drug discovery (Fun & Balasubramani, 2009).

Biological Sensing and Iron Complexes : Halcrow (2005) reported on 2,6-bis(pyrazolyl)pyridines and related ligands as versatile terpyridine analogues. These have potential applications in biological sensing and in iron complexes that show unusual spin-state transitions (Halcrow, 2005).

Antibacterial and Antifungal Applications : Bhuva et al. (2015) synthesized compounds showing moderate antibacterial and antifungal activity, which could be applied in medicine, agriculture, and industrial chemistry (Bhuva et al., 2015).

Ionically Conducting Membranes for Fuel Cells : Daletou et al. (2005) discussed blends of PBI with aromatic polyethers containing pyridine units, which can produce ionically conducting membranes suitable for fuel cells operating above 100°C (Daletou et al., 2005).

Synthesis of Imidazo[1,2-a]pyridine Derivatives : Yu et al. (2018) presented strategies for the synthesis of imidazo[1,2-a]pyridine derivatives, focusing on carbene transformations or C-H functionalizations, which are ideal for low-cost and environmentally friendly synthesis (Yu et al., 2018).

Safety And Hazards

2-(2-Aminobenzoyl)pyridine is classified as having acute toxicity, both oral and dermal, and is harmful if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling it .

Zukünftige Richtungen

While specific future directions for 2-(2-Aminobenzoyl)pyridine are not mentioned in the retrieved sources, pyridine derivatives, in general, have been highlighted for their potential in medicinal chemistry research . They are considered valuable scaffolds for designing drugs and are present in a large number of naturally occurring bioactive compounds .

Eigenschaften

IUPAC Name |

(2-aminophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWXXYDHYCDEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373410 | |

| Record name | 2-(2-Aminobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminobenzoyl)pyridine | |

CAS RN |

42471-56-7 | |

| Record name | 2-(2-Aminobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42471-56-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.